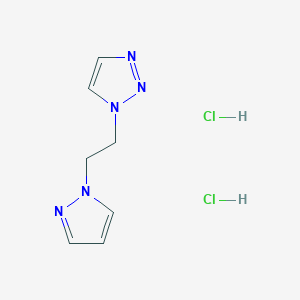

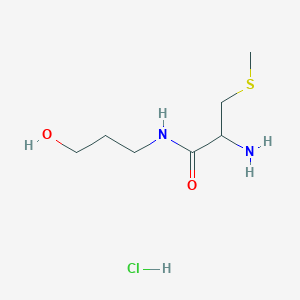

![molecular formula C21H20N2O3 B2687935 N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 951948-35-9](/img/structure/B2687935.png)

N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is found primarily in the central nervous system. AM-251 has been widely used in scientific research to investigate the physiological and biochemical effects of the endocannabinoid system.

科学的研究の応用

Chemical Synthesis and Reactivity

A study on Rh(III)-catalyzed selective coupling presents a method for the coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process allows for diverse product formation through selective C-C and C-N bond formation, providing insights into the reactivity of related compounds (Jing Zheng et al., 2014). Additionally, a novel synthesis approach towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives was reported, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids, highlighting the versatility of benzofuran and indole derivatives in chemical synthesis (Joachim Schlosser et al., 2015).

Neuroprotective and Antioxidant Effects

Research into novel benzofuran-2-carboxamide derivatives has demonstrated significant neuroprotective and antioxidant activities. Certain derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, with potential implications for neuroprotection in disease models (Jungsook Cho et al., 2015).

Anti-Inflammatory and Analgesic Properties

The synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone was reported as a means to explore anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibition, with some exhibiting notable analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).

Supramolecular Chemistry

A study on the solid-phase synthesis of oligo(p-benzamide) foldamers developed a coupling protocol allowing the synthesis of these foldamers on solid support. This research contributes to the development of nanoscale objects for supramolecular chemistry, showcasing the structural versatility and potential application of benzamide derivatives in creating complex molecular architectures (Hannah M. König et al., 2006).

Enzyme Inhibition

Research on novel inhibitors of poly(ADP-ribose) synthetase identified benzamides substituted in the 3-position as highly inhibitory compounds, marking a significant advancement in the search for inhibitors of this nuclear enzyme. This finding opens up new avenues for the development of therapeutic agents targeting poly(ADP-ribose) synthetase for various medical applications (M. R. Purnell & W. Whish, 1980).

作用機序

Target of Action

Indole derivatives, which are structurally similar to this compound, have been found to interact with various targets such as rac-beta serine/threonine-protein kinase, glycogen synthase kinase-3 beta, camp-dependent protein kinase catalytic subunit alpha, and camp-dependent protein kinase inhibitor alpha .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

The presence of certain groups attached to the aryl ring in similar compounds has been suggested to increase the lipophilic nature of the molecule, thereby making the molecule more cell permeable .

Result of Action

Similar compounds have shown moderate inhibitory activity against α-glucosidase .

Action Environment

The environment can significantly impact the action of similar compounds .

特性

IUPAC Name |

N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-13(10-15-12-22-17-8-4-3-7-16(15)17)23-21(24)19-11-14-6-5-9-18(25-2)20(14)26-19/h3-9,11-13,22H,10H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHDYYGBODTRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2687856.png)

![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687858.png)

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2687859.png)

![[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B2687863.png)

![4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2687867.png)

![5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2687868.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2687869.png)

![4-isobutyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2687873.png)